![molecular formula C11H11N3O B14443148 6,7,8,9-Tetrahydropyrimido[4,5-b]quinolin-4(1H)-one CAS No. 76164-84-6](/img/structure/B14443148.png)
6,7,8,9-Tetrahydropyrimido[4,5-b]quinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7,8,9-Tetrahydropyrimido[4,5-b]quinolin-4(1H)-one is a heterocyclic compound that has garnered significant interest due to its diverse biological and pharmaceutical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydropyrimido[4,5-b]quinolin-4(1H)-one typically involves the reaction of cyclohexanone with 2-benzylidinemalononitrile and aniline derivatives. This reaction is carried out in absolute ethanol under reflux conditions for 10-12 hours . The process can be summarized as follows:
Starting Materials: Cyclohexanone, 2-benzylidinemalononitrile, and aniline derivatives.
Reaction Conditions: Reflux in absolute ethanol for 10-12 hours.
Product Isolation: The product is isolated and purified using standard techniques such as recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
6,7,8,9-Tetrahydropyrimido[4,5-b]quinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted pyrimidoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
6,7,8,9-Tetrahydropyrimido[4,5-b]quinolin-4(1H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6,7,8,9-Tetrahydropyrimido[4,5-b]quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in microbial growth and cancer cell proliferation.
Pathways Involved: It interferes with DNA synthesis and repair mechanisms, leading to cell death in microbes and cancer cells.
Vergleich Mit ähnlichen Verbindungen
6,7,8,9-Tetrahydropyrimido[4,5-b]quinolin-4(1H)-one can be compared with other similar compounds such as:
9-oxo-5H-6,7,8,9-tetrahydropyrimido[4,5-b][1,4]benzothiazines: Known for their antifolic, cytotoxic, and cytostatic activities.
2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles: Studied for their anti-inflammatory properties.
Uniqueness
This compound stands out due to its broad spectrum of biological activities and its potential as a versatile building block in synthetic chemistry.
Eigenschaften
CAS-Nummer |
76164-84-6 |
|---|---|
Molekularformel |
C11H11N3O |
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
6,7,8,9-tetrahydro-3H-pyrimido[4,5-b]quinolin-4-one |
InChI |
InChI=1S/C11H11N3O/c15-11-8-5-7-3-1-2-4-9(7)14-10(8)12-6-13-11/h5-6H,1-4H2,(H,12,13,14,15) |
InChI-Schlüssel |
LEBZUQSVOYSGAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=NC3=C(C=C2C1)C(=O)NC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


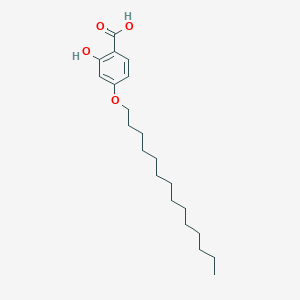
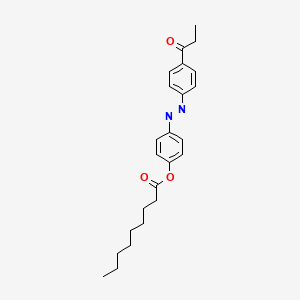
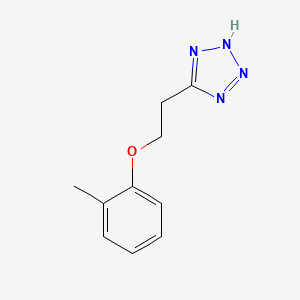
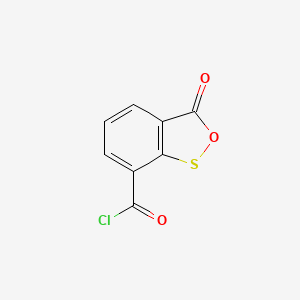


![[3-(methoxycarbonylamino)phenyl] N-ethyl-N-phenylcarbamate](/img/structure/B14443084.png)
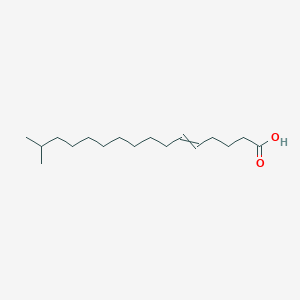
![N~1~,N~1~-Diethyl-N~2~-[4-(trifluoromethanesulfonyl)phenyl]ethane-1,2-diamine](/img/structure/B14443090.png)
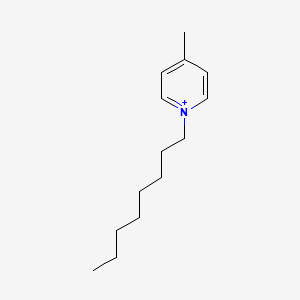

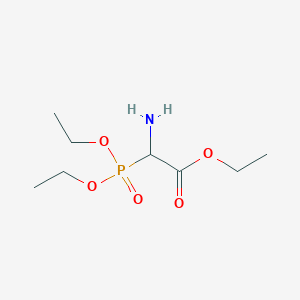
![2-[2-(3H-Indol-3-ylidene)ethylidene]-1-methyl-1,2-dihydroquinoline](/img/structure/B14443127.png)
![Methyl [3-(morpholin-4-yl)propyl]carbamodithioate](/img/structure/B14443130.png)
